![molecular formula C6H8S2 B14272080 2,3-Dithiabicyclo[2.2.2]oct-5-ene CAS No. 130147-99-8](/img/structure/B14272080.png)
2,3-Dithiabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dithiabicyclo[2.2.2]oct-5-ene is a cyclic disulfide compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry and industry. The presence of sulfur atoms within its bicyclic framework imparts distinctive chemical properties that make it a subject of scientific research.
Vorbereitungsmethoden
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be synthesized through the oxidation of corresponding dithiols. One common method involves the oxidation of cis-cyclopentene-3,5-dithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a suitable solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired cyclic disulfide .
Analyse Chemischer Reaktionen
2,3-Dithiabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles, resulting in the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dithiabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it useful in studying the reactivity of cyclic disulfides.
Biology: The compound’s ability to undergo redox reactions makes it a potential candidate for studying biological redox processes and developing redox-active drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target redox-sensitive pathways.
Wirkmechanismus
The mechanism by which 2,3-Dithiabicyclo[2.2.2]oct-5-ene exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a useful tool for modulating redox-sensitive biological pathways. The sulfur atoms within its structure can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene and 2,3-Diazabicyclo[2.2.2]oct-5-ene.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound contains oxygen atoms instead of sulfur and exhibits different reactivity, particularly in oxidation reactions.
2,3-Diazabicyclo[2.2.2]oct-5-ene: This compound contains nitrogen atoms and is used in different applications, such as photophysical studies and as a building block for pharmaceuticals .
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct redox properties and reactivity compared to its oxygen and nitrogen analogs .
Eigenschaften
CAS-Nummer |
130147-99-8 |
|---|---|
Molekularformel |
C6H8S2 |
Molekulargewicht |
144.3 g/mol |
IUPAC-Name |
2,3-dithiabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
GYSWZSCAHTWSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
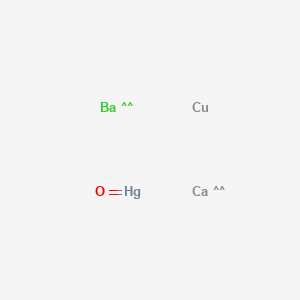
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
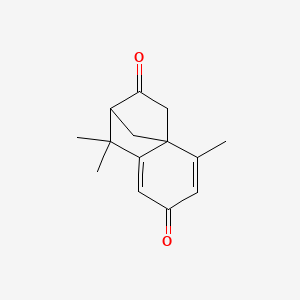
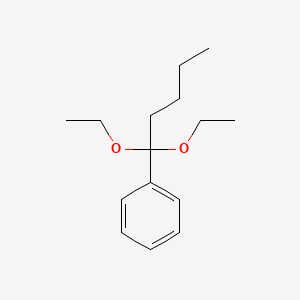
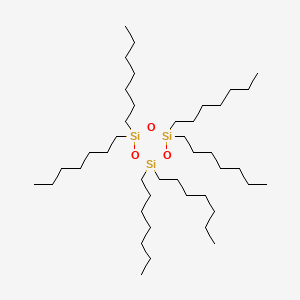
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
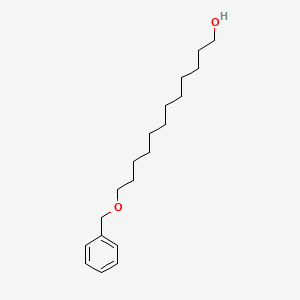
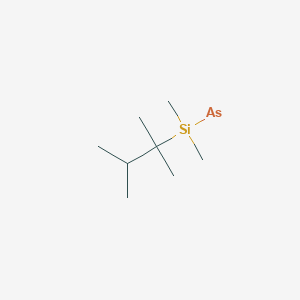


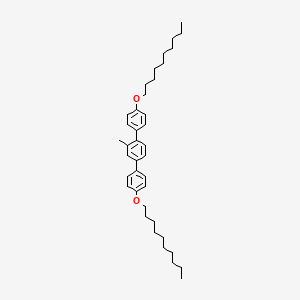
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
